![molecular formula C19H13NO2 B573735 3,5-Bis(4-formylphenyl)pyridine CAS No. 171820-00-1](/img/structure/B573735.png)
3,5-Bis(4-formylphenyl)pyridine
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Description
3,5-Bis(4-formylphenyl)pyridine is a chemical compound that is part of the heterocyclic building blocks . It has a molecular formula of C12H9NO . It is also known as 4-(4-Pyridinyl)benzaldehyde . Another compound, 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde, has a molecular formula of C45H30O3 .
Synthesis Analysis
Under solvothermal conditions, reactions of pyridine-3,5-bis (phenyl-4-carboxylic acid) with lanthanide metal salts give rise to three new metal–organic frameworks (MOFs) with the formula { [Ln 4 (L) 3 (μ 3 -OH) 4 (H 2 O) 4 ]· (NO 3) 2 ·solvent} n [Ln = Er (1), Yb (2) and Lu (3)] .Molecular Structure Analysis
The molecular structure of 3,5-Bis(4-formylphenyl)pyridine is characterized by a linear formula of C12H9NO . For the compound 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde, it has a molecular formula of C45H30O3 .Chemical Reactions Analysis
Under solvothermal conditions, reactions of pyridine-3,5-bis (phenyl-4-carboxylic acid) with lanthanide metal salts give rise to three new metal–organic frameworks (MOFs) with the formula { [Ln 4 (L) 3 (μ 3 -OH) 4 (H 2 O) 4 ]· (NO 3) 2 ·solvent} n [Ln = Er (1), Yb (2) and Lu (3)] .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(4-formylphenyl)pyridine include a molecular weight of 183.21 . It is a solid at room temperature . The melting point is between 85-89 °C .Safety And Hazards
The safety information for 3,5-Bis(4-formylphenyl)pyridine includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFQWBLQRNJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699018 |
Source
|
Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(4-formylphenyl)pyridine | |
CAS RN |
171820-00-1 |
Source
|
Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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